2,3,6-Trimethoxyisonicotinonitrile
Overview
Description
2,3,6-Trimethoxyisonicotinonitrile is an organic compound with the molecular formula C9H10N2O3 It is a derivative of isonicotinonitrile, characterized by the presence of three methoxy groups attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trimethoxyisonicotinonitrile typically involves the reaction of 2,3,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then dehydrated using a suitable dehydrating agent such as phosphorus oxychloride (POCl3) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones
Reduction: Amines, alcohols
Substitution: Derivatives with different functional groups replacing the methoxy groups
Scientific Research Applications
2,3,6-Trimethoxyisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3,6-Trimethoxyisonicotinonitrile is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 2,5,6-Trimethoxynicotinonitrile
- 2,5,6-Trimethoxynicotinaldehyde
- 2-Chloro-4,5,6-trimethylnicotinonitrile
Comparison: 2,3,6-Trimethoxyisonicotinonitrile is unique due to the specific positioning of the methoxy groups on the aromatic ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds. For example, the presence of methoxy groups at positions 2, 3, and 6 can affect the compound’s electronic properties and steric hindrance, leading to different chemical behaviors compared to its analogs.
Properties
IUPAC Name |
2,3,6-trimethoxypyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-12-7-4-6(5-10)8(13-2)9(11-7)14-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFRGCBMTMLNDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C(=C1)C#N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272173 | |
Record name | 4-Pyridinecarbonitrile, 2,3,6-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383788-28-0 | |
Record name | 4-Pyridinecarbonitrile, 2,3,6-trimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1383788-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarbonitrile, 2,3,6-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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